molecular formula C17H18ClNO4 B2450826 5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide CAS No. 1396783-30-4

5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide

Cat. No.: B2450826
CAS No.: 1396783-30-4
M. Wt: 335.78
InChI Key: NSYRNYFYZQJJJB-UHFFFAOYSA-N
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Description

“5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a chloro group, a cyclopropyl group, a furan ring, a hydroxyethyl group, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a chlorinated benzene derivative, such as 5-chloro-2-methoxybenzoic acid, which is then converted to the corresponding benzoyl chloride using thionyl chloride.

    Amidation Reaction: The benzoyl chloride is reacted with an amine, such as 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine, under basic conditions to form the benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a ketone.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and functional group transformations.

Biology

  • Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

  • Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.

Industry

  • Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of “5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide” would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit a specific enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-hydroxyethyl)-2-methoxybenzamide: Lacks the cyclopropyl and furan groups.

    N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide: Lacks the chloro group.

    5-chloro-N-(2-cyclopropyl-2-hydroxyethyl)-2-methoxybenzamide: Lacks the furan group.

Uniqueness

“5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide” is unique due to the presence of multiple functional groups that can contribute to its diverse reactivity and potential biological activities. The combination of a chloro group, a cyclopropyl group, a furan ring, a hydroxyethyl group, and a methoxy group makes it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-22-14-7-6-12(18)9-13(14)16(20)19-10-17(21,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,21H,4-5,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYRNYFYZQJJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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